molecular formula C18H14N4O2 B11170628 3-benzamido-N,N-bis(cyanomethyl)benzamide

3-benzamido-N,N-bis(cyanomethyl)benzamide

Cat. No.: B11170628
M. Wt: 318.3 g/mol
InChI Key: HHKDXDFKXLUANJ-UHFFFAOYSA-N
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Description

3-benzamido-N,N-bis(cyanomethyl)benzamide: is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including pharmaceuticals and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-benzamido-N,N-bis(cyanomethyl)benzamide typically involves the reaction of benzamide derivatives with cyanomethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 3-benzamido-N,N-bis(cyanomethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-benzamido-N,N-bis(cyanomethyl)benzamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and is utilized in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in assays to investigate enzyme inhibition and protein binding properties .

Medicine: Its structural features make it a candidate for the development of pharmaceuticals targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of 3-benzamido-N,N-bis(cyanomethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The cyanomethyl groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

3-benzamido-N,N-bis(cyanomethyl)benzamide

InChI

InChI=1S/C18H14N4O2/c19-9-11-22(12-10-20)18(24)15-7-4-8-16(13-15)21-17(23)14-5-2-1-3-6-14/h1-8,13H,11-12H2,(H,21,23)

InChI Key

HHKDXDFKXLUANJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N(CC#N)CC#N

Origin of Product

United States

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